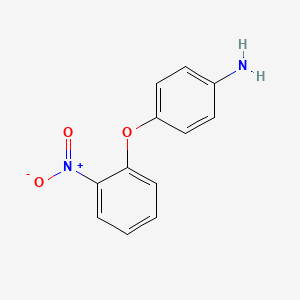

4-(2-Nitrophenoxy)aniline

Description

Properties

IUPAC Name |

4-(2-nitrophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSZBJTJDYKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Nitrophenoxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction between 2-nitrophenol and 4-chloroaniline. The reaction typically occurs in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution, resulting in the formation of 4-(2-Nitrophenoxy)aniline.

Industrial Production Methods

In industrial settings, the production of 4-(2-Nitrophenoxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenoxy)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

Reduction: 4-(2-Aminophenoxy)aniline.

Oxidation: Quinone derivatives.

Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

4-(2-Nitrophenoxy)aniline serves as a crucial building block in the synthesis of complex organic molecules. It is often utilized in nucleophilic aromatic substitution reactions, where the nitrophenoxy group enhances the electrophilicity of the aromatic system, facilitating the formation of new carbon-nitrogen bonds.

Table 1: Key Reactions Involving 4-(2-Nitrophenoxy)aniline

Biological Applications

In medicinal chemistry, 4-(2-Nitrophenoxy)aniline has shown potential as an intermediate for synthesizing pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it suitable for drug development.

Case Study: Drug Development

A study explored the use of 4-(2-Nitrophenoxy)aniline derivatives in enzyme inhibition assays. The derivatives exhibited varying degrees of inhibitory activity against specific enzymes, suggesting their potential as leads in drug discovery. The interactions were analyzed using kinetic studies and molecular docking simulations to understand their binding affinities and mechanisms of action.

Material Science

The compound is also relevant in material science, particularly in the development of dyes and pigments. Its ability to form stable complexes makes it useful in creating colorants for textiles and plastics.

Table 2: Industrial Applications of 4-(2-Nitrophenoxy)aniline

| Application Area | Specific Use | Reference |

|---|---|---|

| Dyes and Pigments | Used as an intermediate in dye synthesis | |

| Organic Electronics | Employed in the fabrication of organic semiconductors |

Environmental Considerations

Recent advancements have focused on environmentally friendly synthetic methods involving 4-(2-Nitrophenoxy)aniline. For instance, researchers have developed protocols that utilize deep eutectic solvents for its synthesis, minimizing toxic waste and enhancing reaction efficiency.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenoxy)aniline involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or interact with receptors, leading to therapeutic effects. For example, derivatives of 4-(2-Nitrophenoxy)aniline have been shown to inhibit deubiquitinase enzymes, which play a crucial role in viral replication . The inhibition of these enzymes disrupts viral processes, making the compound a potential antiviral agent.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

2-(2-Fluorophenoxy)aniline (4a'')

- Structure: Fluorine replaces the nitro group on the phenoxy ring.

- Synthesis: Microwave-assisted reduction of 1-fluoro-2-(2-nitrophenoxy)benzene .

- Properties: Yellow liquid with LCMS (APCI-MS) m/z 204.2 (M+H)+ .

4-(5-Chloro-2-methoxy-phenoxy)aniline

- Structure: Combines a chlorine atom at the meta position and a methoxy group at the ortho position on the phenoxy ring.

- Synthesis: Reduction of nitro precursors like 4-chloro-1-methoxy-2-(4-nitro-phenoxy)-benzene .

- Properties: Molecular weight: 249.7 g/mol. The chloro and methoxy groups balance electron withdrawal (Cl) and donation (OCH₃), altering solubility and reactivity compared to 4-(2-Nitrophenoxy)aniline .

Analogues with Alkyl/Aryl Substituents

3-Methyl-4-(4-methylphenoxy)aniline

- Structure: Methyl groups on both the aniline and phenoxy rings.

- Properties: CAS: 17419-01-1; molecular weight: 213.28 g/mol. Steric hindrance from methyl groups reduces reactivity in electrophilic substitution reactions compared to 4-(2-Nitrophenoxy)aniline .

2-Methoxy-N-(4-nitrophenyl)aniline

- Structure : Methoxy group on the aniline ring and nitro group on the adjacent phenyl.

- Properties: Molecular formula: C₁₃H₁₂N₂O₃; molecular weight: 244.25 g/mol.

Liquid Crystalline and Conductive Polymers

Poly[2-(hexoxy)-6-(4-biphenyloxy)aniline]

- Structure : Features a hexoxy spacer and biphenyl mesogen.

- Properties :

- Comparison: Unlike 4-(2-Nitrophenoxy)aniline, this polymer’s liquid crystallinity arises from even-numbered alkoxy spacers and mesogenic biphenyl groups. The nitro group in 4-(2-Nitrophenoxy)aniline may serve as a precursor for similar conductive polymers if functionalized with spacers .

Physicochemical and Spectroscopic Data Comparison

Reactivity and Functionalization

- Reduction: Nitro groups in 4-(2-Nitrophenoxy)aniline can be reduced to amines, analogous to ortho-substituted nitrobenzenes in liquid crystalline polymers .

- Electrophilic Substitution : The nitro group directs incoming electrophiles to meta/para positions, contrasting with methoxy- or alkyl-substituted analogues, which activate the ring .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Nitrophenoxy)aniline, and how can reaction conditions be optimized?

A microwave-assisted nucleophilic aromatic substitution (SNAr) is a robust method. Begin with 2-nitrophenol and 4-fluoroaniline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO). Microwave irradiation at 120–150°C for 15–30 minutes enhances reaction efficiency compared to conventional heating . Monitor progress via TLC or LCMS, and purify via column chromatography (silica gel, ethyl acetate/hexane). Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of phenol to aniline) and base strength.

Q. What spectroscopic techniques are effective for characterizing 4-(2-Nitrophenoxy)aniline?

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton splitting at δ 6.5–7.5 ppm for nitrophenoxy and aniline groups) .

- LCMS/APCI-MS : Validate molecular ion peaks (e.g., [M+H]+ ≈ 247.2 g/mol) and fragmentation patterns.

- FT-IR : Identify N-H stretches (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

Q. What safety protocols are recommended for handling 4-(2-Nitrophenoxy)aniline?

Due to limited toxicity data, treat it as a potential irritant. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers away from light. Dispose via hazardous waste protocols. Refer to analogous nitroaniline safety sheets for guidance .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of 4-(2-Nitrophenoxy)aniline?

DFT calculations (e.g., B3LYP/6-311G**) predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gap). Compare computed UV-Vis spectra with experimental data to validate electronic transitions. Hirshfeld surface analysis further reveals intermolecular interactions (e.g., N-H···O hydrogen bonds, C-H···π contacts) critical for crystal packing .

Q. How do substituents on the nitrophenoxy group influence supramolecular interactions in crystalline phases?

Introducing electron-withdrawing groups (e.g., -NO₂) enhances hydrogen-bond donor/acceptor capacity. X-ray diffraction studies of derivatives show layered 2D networks stabilized by R₂²(18) hydrogen-bond motifs. Weak interactions (e.g., van der Waals, π-π stacking) contribute to 3D stability. Use Mercury software to visualize packing and quantify interaction percentages .

Q. What strategies resolve contradictions in reactivity data during functionalization of 4-(2-Nitrophenoxy)aniline?

- Contradiction : Discrepancies in nitration or reduction yields.

- Resolution :

- Use controlled reaction conditions (e.g., low-temperature nitration to avoid over-oxidation).

- Employ catalytic hydrogenation (Pd/C, H₂) instead of chemical reductants (Sn/HCl) to preserve the aniline moiety.

- Validate intermediates via HRMS and isotopic labeling .

Q. How can 4-(2-Nitrophenoxy)aniline derivatives be designed for pharmacological applications?

Modify the aniline or nitrophenoxy moiety to enhance bioactivity. For example:

- Replace -NO₂ with -CF₃ to improve metabolic stability.

- Introduce sulfonamide groups for antiviral activity (see analogs in ).

- Screen derivatives via molecular docking against target proteins (e.g., viral proteases) to prioritize synthesis.

Methodological Considerations

Q. Experimental Design for Kinetic Studies of Nitro Group Reduction

- Variables : Catalyst type (Pd, Pt, Raney Ni), solvent (EtOH, THF), H₂ pressure (1–5 atm).

- Data Collection : Monitor reaction progress via in situ IR or GC-MS.

- Analysis : Fit data to Langmuir-Hinshelwood models to determine rate constants and activation energies .

Q. Troubleshooting Low Yields in SNAr Reactions

- Issue : Competing side reactions (e.g., hydrolysis).

- Solutions :

- Use anhydrous solvents and molecular sieves.

- Increase base strength (e.g., Cs₂CO₃ instead of K₂CO₃).

- Pre-activate the nitroaryl substrate with Lewis acids (e.g., ZnCl₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.